molecular formula C21H21N3O3 B1663890 Ozenoxacin CAS No. 245765-41-7

Ozenoxacin

Número de catálogo: B1663890
Número CAS: 245765-41-7
Peso molecular: 363.4 g/mol
Clave InChI: XPIJWUTXQAGSLK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La ozenoxacina es un antibiótico quinolónico no fluorado que se utiliza principalmente para el tratamiento del impétigo, una infección bacteriana de la piel. Se comercializa con los nombres comerciales Ozanex y Xepi. La ozenoxacina es eficaz contra las bacterias que han desarrollado resistencia a los antibióticos fluoroquinolónicos .

Métodos De Preparación

La ozenoxacina se sintetiza mediante una serie de reacciones químicas. La síntesis implica la reacción de acoplamiento cruzado catalizada por Pd de una bromoquinolona y un tributilestaño piridílico (acoplamiento de Stille). El tributilestaño piridílico se sintetiza a partir de la dihalopiridina correspondiente mediante sustitución nucleófila aromática con metilamina, protegida como acetamida utilizando anhídrido acético, y convertida al organoestannano mediante estanilación catalizada por Pd con bis(tributilestannano). La bromoquinolona se obtiene a partir de N-ciclopropilanilina y dietil etoximatileno malonato, que reaccionan mediante una adición de Michael, seguida de la eliminación del grupo etoxi y una acilación de Friedel-Crafts a temperatura elevada .

Análisis De Reacciones Químicas

La ozenoxacina se somete a varias reacciones químicas, entre ellas:

Los reactivos comunes utilizados en estas reacciones incluyen metilamina, anhídrido acético, bis(tributilestannano) y catalizadores de Pd. Los principales productos formados son intermediarios que conducen al compuesto final de ozenoxacina .

Aplicaciones Científicas De Investigación

La ozenoxacina tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

La ozenoxacina ejerce sus efectos inhibiendo las enzimas de replicación del ADN bacteriano, específicamente la ADN girasa y la topoisomerasa IV. Estas enzimas son esenciales para la replicación del ADN bacteriano, la superenrollamiento y la condensación cromosómica. Al inhibir estas enzimas, la ozenoxacina previene la división y replicación de las células bacterianas, lo que lleva a la muerte de las células bacterianas .

Comparación Con Compuestos Similares

La ozenoxacina se compara con otros antibióticos quinolónicos como la moxifloxacina, la levofloxacina y la ciprofloxacina. A diferencia de estas fluoroquinolonas, la ozenoxacina no está fluorada, lo que le confiere un mejor perfil de seguridad. También muestra una mayor acumulación intracelular y una mayor actividad inhibitoria contra la ADN girasa y la topoisomerasa IV . Esto hace que la ozenoxacina sea más eficaz contra ciertas cepas bacterianas resistentes .

Los compuestos similares incluyen:

  • Moxifloxacina
  • Levofloxacina
  • Ciprofloxacina

La estructura única no fluorada de la ozenoxacina y su capacidad para evadir las bombas de eflujo bacterianas la convierten en una adición valiosa a la clase de antibióticos quinolónicos .

Actividad Biológica

Ozenoxacin is a novel topical antibacterial agent primarily used for treating superficial skin infections, particularly impetigo. Its unique mechanism of action and efficacy against a range of pathogens, especially Gram-positive bacteria, make it a significant focus in dermatological pharmacotherapy. This article presents an overview of the biological activity of this compound, including its antimicrobial properties, anti-inflammatory effects, clinical efficacy in various studies, and potential therapeutic applications.

Antimicrobial Activity

This compound exhibits potent bactericidal activity against various Gram-positive bacteria, including Staphylococcus aureus (both methicillin-sensitive and methicillin-resistant strains) and Streptococcus pyogenes. The minimum inhibitory concentrations (MIC) for these pathogens are comparable to or lower than those of established antibiotics, indicating its effectiveness in treating resistant infections.

Table 1: Antimicrobial Efficacy of this compound

PathogenMIC (µg/mL)Reference
Staphylococcus aureus (MSSA)≤ 0.5
Staphylococcus aureus (MRSA)≤ 0.5
Streptococcus pyogenes≤ 0.5
Cutibacterium acnes1 - 30

In vitro studies have demonstrated that this compound's antimicrobial activity is effective at concentrations ranging from 1 to 30 µg/mL against Cutibacterium acnes, a key contributor to acne vulgaris. This activity is complemented by its ability to inhibit the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α in human monocyte cell lines .

Anti-inflammatory Effects

Beyond its antimicrobial properties, this compound has shown significant anti-inflammatory effects. Research indicates that it reduces the phosphorylation of p38 mitogen-activated protein kinases (MAPK) and inhibits the degradation of IκB-α in keratinocytes and THP-1 cells. These actions contribute to its therapeutic effects on inflammatory conditions like acne .

Case Study: Efficacy in Inflammatory Acne

In a study involving animal models, topical application of this compound significantly suppressed ear swelling induced by heat-killed C. acnes. This suggests that this compound not only combats bacterial infection but also mitigates inflammation associated with acne .

Clinical Efficacy

This compound has been evaluated in multiple clinical trials for its efficacy and safety profile in treating impetigo and other superficial skin infections.

Table 2: Summary of Clinical Trials

Study TypePopulation SizeTreatment DurationClinical Success Rate (%)Reference
Phase I365 days50
Phase III (Trial 1)3355 days54.4
Phase III (Trial 2)2825 days88.8

The first phase III trial demonstrated that this compound was superior to placebo in achieving clinical success after five days of treatment (54.4% vs. 37.9%, P = .001). Additionally, microbiological success was significantly higher in the this compound group compared to placebo after just two days (87.2% vs. 63.9%, P = .002) .

Safety Profile

This compound is generally well-tolerated among patients, with adverse effects being minimal and not serious in nature. In clinical trials, only a small percentage of patients reported side effects related to the treatment .

Propiedades

IUPAC Name

1-cyclopropyl-8-methyl-7-[5-methyl-6-(methylamino)pyridin-3-yl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-11-8-13(9-23-20(11)22-3)15-6-7-16-18(12(15)2)24(14-4-5-14)10-17(19(16)25)21(26)27/h6-10,14H,4-5H2,1-3H3,(H,22,23)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIJWUTXQAGSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947446
Record name Ozenoxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ozenoxacin is a quinolone antibiotic drug. And, like most quinolones, ozenoxacin predominately executes its mechanism of action by entering into bacterial cells and acting to inhibit the bacterial DNA replication enzymes DNA gyrase A and topoisomerase IV. As DNA gyrase A and topoisomerase IV are essential to bacterial DNA replication activities including supercoiling, supercoil relaxation, chromosomal condensation, chromosomal decatenation and more, their inhibition is the principal action of ozenoxacin's mechanism and it has been demonstrated to be bactericidal against *S. aureus* and *S. pyogenes* organisms.
Record name Ozenoxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12924
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

245765-41-7
Record name Ozenoxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245765-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ozenoxacin [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245765417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ozenoxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12924
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ozenoxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OZENOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0LH498RFO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ozenoxacin
Reactant of Route 2
Reactant of Route 2
Ozenoxacin
Reactant of Route 3
Reactant of Route 3
Ozenoxacin
Reactant of Route 4
Reactant of Route 4
Ozenoxacin
Reactant of Route 5
Ozenoxacin
Reactant of Route 6
Ozenoxacin
Customer
Q & A

Q1: What is Ozenoxacin's mechanism of action?

A1: this compound is a non-fluorinated quinolone antibiotic that exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , , , ] These enzymes are essential for bacterial DNA replication and cell division. By inhibiting these enzymes, this compound prevents bacterial DNA from unwinding and duplicating, leading to bacterial cell death. [, , , ]

Q2: How does this compound's dual-targeting mechanism differ from other quinolones?

A2: Unlike some other quinolones that preferentially target either DNA gyrase or topoisomerase IV, this compound exhibits potent inhibitory activity against both enzymes at low concentrations. [, ] This dual-targeting mechanism may contribute to its enhanced antibacterial activity and lower potential for resistance development. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research excerpts do not disclose the exact molecular formula and weight of this compound.

Q4: How does the lack of a fluorine atom in this compound affect its activity compared to other fluoroquinolones?

A4: Although this compound lacks a fluorine atom commonly found in fluoroquinolones, it demonstrates potent antibacterial activity, even surpassing some fluoroquinolones in certain cases. [, , , ] Studies have shown that this compound is highly effective against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA), including strains resistant to other quinolones like ciprofloxacin and levofloxacin. [, , ]

Q5: Are there any studies exploring modifications to the this compound structure and their impact on activity?

A5: The provided research excerpts do not delve into specific structural modifications of this compound and their impact on activity.

Q6: What is the stability profile of this compound in different formulations?

A6: Research indicates that this compound demonstrates good stability in both ointment and cream formulations. [, , , ] Studies evaluating its stability under various conditions, including different temperatures and humidity levels, showed that this compound remained stable for the duration of the studies. [, ] Additionally, research has explored nano-emulgel formulations of this compound, which exhibited promising stability profiles over 6 months. [, ]

Q7: What is the systemic absorption of this compound after topical application?

A7: Studies in humans have consistently shown negligible systemic absorption of this compound after topical application of the cream or ointment formulations. [, , , , ] Even when applied to large skin areas or for extended periods, plasma concentrations of this compound remained below the limit of quantification in most cases, indicating minimal systemic exposure. [, , , , ]

Q8: Does this compound accumulate in skin tissues after topical application?

A8: Yes, research demonstrates that this compound achieves high concentrations in the stratum corneum (the outermost layer of the skin) following topical application. [] Concentrations were found to be higher with twice-daily application compared to once-daily application. [] While lower concentrations were detected in the epidermis, levels in the dermis were generally below the limit of quantification, suggesting minimal penetration into deeper skin layers. []

Q9: Are there any known drug-transporter interactions or effects on drug-metabolizing enzymes associated with this compound?

A9: The provided research excerpts do not specifically address this compound's interactions with drug transporters or its effects on drug-metabolizing enzymes.

Q10: What is the in vitro activity of this compound against common skin pathogens?

A10: this compound displays potent in vitro activity against a wide range of Gram-positive bacteria, including Staphylococcus aureus (S. aureus) and Streptococcus pyogenes (S. pyogenes), which are primary pathogens responsible for impetigo. [, , , , , , ] It demonstrates excellent activity against both methicillin-susceptible and methicillin-resistant S. aureus (MRSA) strains. [, , , , , , ] Furthermore, this compound exhibits greater bactericidal activity compared to mupirocin and fusidic acid, achieving a 3-log reduction in colony-forming units within 4 hours. []

Q11: What in vivo models have been used to evaluate this compound's efficacy?

A11: Researchers have utilized a mouse model of S. aureus dermal infection to assess the efficacy of various this compound concentrations and formulations. [] The findings from these studies demonstrated that this compound effectively reduced bacterial load in the infected mice, even surpassing the efficacy of mupirocin and retapamulin ointments. []

Q12: What is the clinical efficacy of this compound in treating impetigo?

A12: Several clinical trials have demonstrated that this compound 1% cream is effective in treating impetigo in both adults and children. [, , , , , ] These trials showed that this compound achieved significantly higher clinical and microbiological success rates compared to placebo. [, , , , , ] Moreover, this compound exhibited a rapid onset of action and was well-tolerated by patients. [, , , , , ]

Q13: What is the potential for resistance development with this compound?

A13: Studies suggest that this compound has a low potential for selecting resistant mutants, even in strains with pre-existing mutations in the quinolone resistance-determining region (QRDR). [, , ] Its dual-targeting mechanism, rapid penetration into bacterial cells, and high mutant prevention concentration (MPC) contribute to its low resistance profile. [, , ]

Q14: Does this compound exhibit activity against strains resistant to other topical antibiotics, such as mupirocin?

A14: Yes, studies show that this compound demonstrates good activity against mupirocin-resistant staphylococci. [, , , ] This characteristic makes it a potentially valuable alternative treatment option for impetigo and other skin infections caused by mupirocin-resistant strains. [, , , ]

Q15: What is the safety profile of this compound based on preclinical and clinical studies?

A15: Preclinical studies in juvenile rats and dogs indicated that this compound is well-tolerated and does not exhibit the typical quinolone-induced arthropathy observed with some other quinolones. [] In clinical trials, this compound was also well-tolerated by both adults and children with minimal systemic absorption. [, , , , , , ] The most common adverse events were mild and transient application site reactions, such as erythema and pruritus, which were comparable to placebo. []

Q16: Are there any concerns regarding the potential for phototoxicity or photoallergy with this compound?

A16: Studies specifically evaluating the phototoxic and photoallergic potential of this compound cream formulations in healthy volunteers found no evidence of these effects. [, ] These findings suggest that, unlike some fluoroquinolones, this compound may pose a lower risk of phototoxicity and photoallergy. [, ]

Q17: Are there any long-term safety concerns associated with this compound use?

A17: The available research primarily focuses on short-term use of this compound for treating impetigo, and long-term safety data are limited. Further research is needed to fully assess the potential for long-term adverse effects.

Q18: What analytical methods are used to quantify this compound in biological samples?

A18: Researchers employed liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify this compound concentrations in various matrices, including plasma, skin biopsies, and tape stripping samples. [, , ] This highly sensitive and specific technique enables accurate measurement of this compound levels, even at low concentrations. [, , ]

Q19: Are there any established bioassays for evaluating this compound's activity?

A19: Research has investigated the development and validation of a microbiological assay (bioassay) for determining the efficacy and bioactivity of this compound in pharmaceutical products. [] This assay utilizes a two-stage cylinder plate method with Salmonella enterica serotype Abony as the test organism. [] The assay demonstrated good linearity, precision, and accuracy for quantifying this compound in cream formulations. []

Q20: How does this compound compare to other topical antibiotics used to treat impetigo, such as mupirocin and retapamulin?

A20: this compound exhibits several advantages over existing topical antibiotics like mupirocin and retapamulin. It has demonstrated superior in vitro activity against both methicillin-susceptible and methicillin-resistant S. aureus (MRSA), including strains resistant to mupirocin and retapamulin. [, , , , , , ] Furthermore, clinical trials showed that this compound achieved higher clinical and microbiological cure rates compared to placebo, with a rapid onset of action and a favorable safety profile. [, , , , , ] While mupirocin and retapamulin remain viable options, this compound offers a valuable alternative, particularly in cases of resistance or treatment failure with these agents.

Q21: What are the potential cost implications of using this compound compared to other topical antibiotics?

A21: While this compound offers several clinical advantages, it's important to consider cost implications. Real-world studies comparing the economic consequences of this compound versus mupirocin and fusidic acid for treating impetigo in Spain found that this compound was associated with lower overall costs, driven by shorter treatment durations and fewer complications. []

Q22: Are there any ongoing studies exploring new applications for this compound?

A22: Research is exploring the potential of this compound for treating other bacterial skin infections beyond impetigo. For instance, one study investigated its efficacy in treating green nail syndrome caused by Pseudomonas aeruginosa and Achromobacter xylosoxidans, with promising results. [] Additionally, researchers are investigating this compound's activity against Propionibacterium acnes, suggesting its potential use in treating acne vulgaris. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.